

H-D-Leu-OBzl.TosOH: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: **H-D-Leu-OBzl.TosOH**

Cat. No.: **B613197**

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For researchers, scientists, and drug development professionals, **H-D-Leu-OBzl.TosOH**, or D-Leucine benzyl ester p-toluenesulfonate salt, is a critical chiral building block in the synthesis of peptides and peptidomimetics. Its protected amino and carboxyl groups make it an ideal starting material for the controlled, stepwise elongation of peptide chains. This in-depth technical guide provides a thorough overview of its chemical properties, synthesis, and applications, with a focus on experimental protocols and logical workflows.

Core Chemical Properties

H-D-Leu-OBzl.TosOH is a white to off-white crystalline powder. The p-toluenesulfonate (tosylate) counter-ion imparts crystallinity and improves the handling characteristics of the D-leucine benzyl ester. The key physicochemical properties are summarized in the table below for easy reference.

Property	Value
Molecular Formula	$C_{13}H_{19}NO_2 \cdot C_7H_8O_3S$
Molecular Weight	393.5 g/mol
Appearance	White to off-white crystalline powder
Melting Point	150-160 °C
Optical Rotation	$[\alpha]^{20}_D = -5.0 \pm 0.5^\circ$ (c=2 in DMF)
CAS Number	17664-93-6
Storage	0-8 °C, desiccated

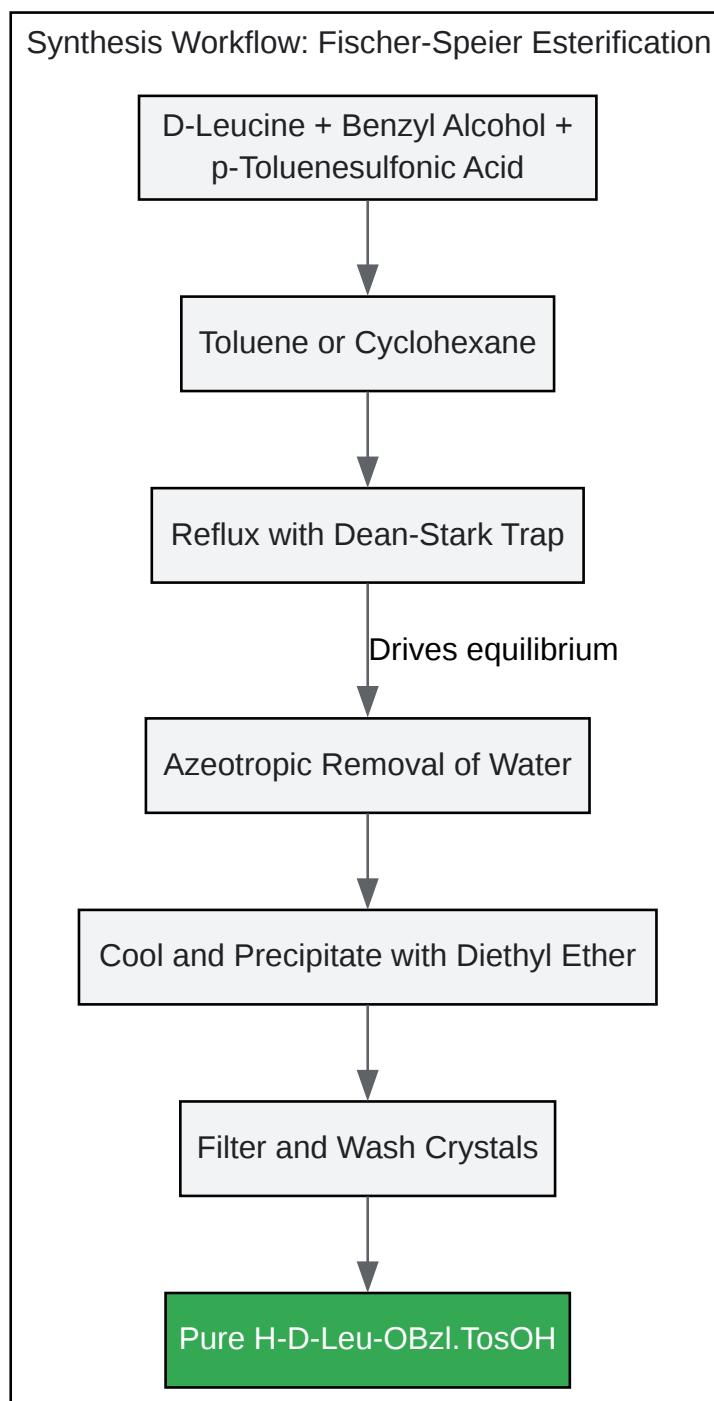
Synthesis of H-D-Leu-OBzl.TosOH: Fischer-Speier Esterification

The most common method for the synthesis of **H-D-Leu-OBzl.TosOH** is the Fischer-Speier esterification. This method involves the direct esterification of D-leucine with benzyl alcohol using a strong acid catalyst, typically p-toluenesulfonic acid, which also serves as the counter-ion in the final salt.

Experimental Protocol:

- Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine D-leucine, a molar excess of benzyl alcohol, and a slight molar excess of p-toluenesulfonic acid monohydrate in a suitable solvent that forms an azeotrope with water, such as toluene or cyclohexane.
- Azeotropic Water Removal: Heat the reaction mixture to reflux. The water generated during the esterification is continuously removed and collected in the Dean-Stark trap, driving the reaction to completion.
- Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

- Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The product is typically precipitated by the addition of a non-polar solvent like diethyl ether. The resulting crystalline solid is collected by filtration, washed with the precipitation solvent to remove unreacted starting materials and byproducts, and then dried under vacuum to yield pure **H-D-Leu-OBzl.TosOH**.



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Synthesis of **H-D-Leu-OBzl.TosOH**

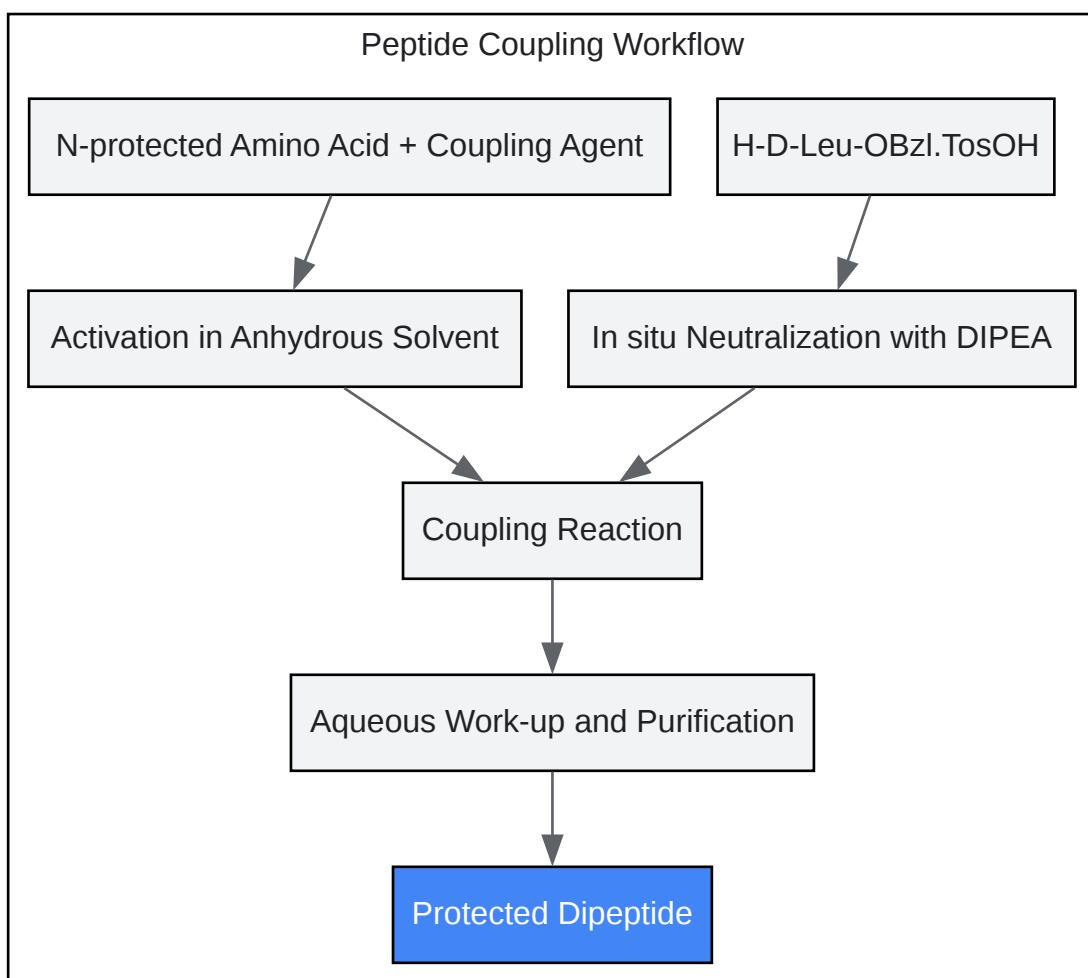
Application in Peptide Synthesis

H-D-Leu-OBzl.TosOH is a valuable reagent in both solution-phase and solid-phase peptide synthesis (SPPS). The benzyl ester protects the carboxylic acid, while the tosylate salt of the amine allows for easy handling and storage. The free amine is readily generated in situ for coupling reactions.

Experimental Protocol: Peptide Coupling

The following protocol outlines a general procedure for coupling **H-D-Leu-OBzl.TosOH** with an N-protected amino acid in solution-phase synthesis.

- Activation of N-protected Amino Acid: In a reaction vessel, dissolve the N-protected amino acid (e.g., Boc-Ala-OH) and a coupling agent (e.g., HBTU, HATU) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
- In situ Neutralization and Coupling: In a separate flask, dissolve **H-D-Leu-OBzl.TosOH** in the same solvent. Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the tosylate salt and generate the free amine of D-leucine benzyl ester.
- Reaction: Add the activated N-protected amino acid solution to the solution containing the free D-leucine benzyl ester. Stir the reaction mixture at room temperature until completion, which can be monitored by TLC or LC-MS.
- Work-up: After the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed successively with dilute aqueous acid, aqueous base, and brine to remove unreacted starting materials and byproducts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the protected dipeptide.



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Solution-Phase Peptide Coupling

Biological Relevance of D-Leucine

While **H-D-Leu-OBzl.TosOH** is primarily a synthetic intermediate, the incorporation of D-amino acids, such as D-leucine, into peptides can have significant biological consequences. Peptides containing D-leucine have been shown to exhibit enhanced stability against enzymatic degradation. Furthermore, studies have indicated that the presence of D-leucine can modulate the biological activity of peptides, with some D-leucine-containing peptides demonstrating enhanced antibacterial and anticancer properties. Other derivatives of leucine have also been investigated for their antimicrobial and antifungal activities.

Spectroscopic Characterization

Detailed spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) for **H-D-Leu-OBzl.TosOH** are not consistently available in public databases. For definitive characterization, it is recommended to acquire this data on the specific lot of material being used.

Conclusion

H-D-Leu-OBzl.TosOH is an indispensable tool for chemists and pharmacologists involved in the synthesis of novel peptides. Its well-defined chemical properties and predictable reactivity in established synthetic protocols make it a reliable building block for the creation of complex and biologically active molecules. The strategic incorporation of the D-leucine moiety offers a pathway to enhance the therapeutic potential of synthetic peptides.

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